molecular formula C14H12F3N3O B6170337 N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide CAS No. 2639436-58-9

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide

Cat. No.: B6170337
CAS No.: 2639436-58-9
M. Wt: 295.3
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Description

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with the phenyl ring: The trifluoromethylated pyrazole is then coupled with a phenyl ring through a palladium-catalyzed cross-coupling reaction.

    Formation of the amide bond: Finally, the prop-2-enamide moiety is introduced through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups replacing the trifluoromethyl group.

Scientific Research Applications

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrazole moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-3-trifluoromethylphenyl)methylprop-2-enamide
  • 4-(4-(3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy-N-methylpicolinamide

Uniqueness

N-({4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}methyl)prop-2-enamide stands out due to its specific combination of a trifluoromethyl group and a pyrazole ring, which imparts unique electronic and steric properties. This makes it particularly effective in applications requiring high stability and specific interactions with biological targets.

Properties

CAS No.

2639436-58-9

Molecular Formula

C14H12F3N3O

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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